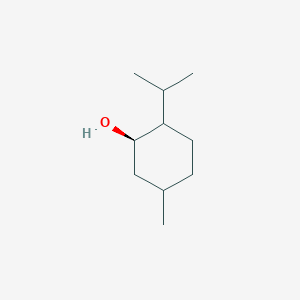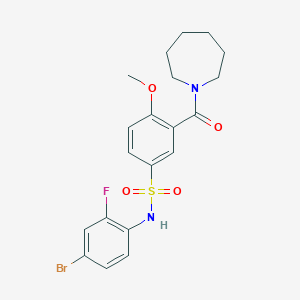![molecular formula C22H23O3P B12468888 {Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
{Methyl[(trityloxy)methyl]phosphoryl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is a complex organic compound characterized by its unique structure, which includes a triphenylmethoxy group attached to a phosphoryl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL typically involves the reaction of triphenylmethanol with a phosphorylating agent under controlled conditions. One common method includes the use of triphenylmethanol and a phosphoryl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylmethanone, while reduction can produce triphenylphosphine .
Wissenschaftliche Forschungsanwendungen
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and antitumor activities.
Industry: Utilized in the synthesis of pharmaceuticals and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The triphenylmethoxy moiety can interact with hydrophobic pockets in proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethanol: Shares the triphenylmethoxy group but lacks the phosphoryl and methanol moieties.
Triphenylphosphine: Contains the triphenyl group attached to a phosphorus atom but lacks the methoxy and methanol groups.
Uniqueness
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is unique due to its combination of a triphenylmethoxy group with a phosphoryl group and a methanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C22H23O3P |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[methyl(trityloxymethyl)phosphoryl]methanol |
InChI |
InChI=1S/C22H23O3P/c1-26(24,17-23)18-25-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,23H,17-18H2,1H3 |
InChI-Schlüssel |
ZPSYXYAXSYOLMT-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B12468813.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)

![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

